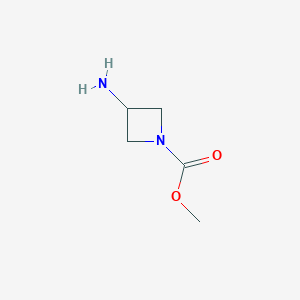![molecular formula C14H17N3 B1369906 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole CAS No. 1009075-42-6](/img/structure/B1369906.png)
1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole is a complex organic compound with the molecular formula C14H17N3. It features a unique structure combining a benzimidazole moiety with an 8-azabicyclo[3.2.1]octane scaffold.
Méthodes De Préparation
The synthesis of 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole typically involves the following steps:
Formation of the 8-azabicyclo[3.2.1]octane scaffold: This can be achieved through enantioselective construction methods, often starting from tropinone derivatives.
Coupling with benzimidazole: The 8-azabicyclo[3.2.1]octane scaffold is then coupled with benzimidazole under specific reaction conditions to form the final compound.
Analyse Des Réactions Chimiques
1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a ligand in receptor binding studies.
Biochemical Research: The compound is used in proteomics research to study protein interactions and functions.
Industrial Applications: While specific industrial applications are limited, its unique structure makes it a valuable tool in synthetic organic chemistry.
Mécanisme D'action
The mechanism of action of 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole can be compared with other compounds featuring the 8-azabicyclo[3.2.1]octane scaffold, such as:
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy (phenyl)acetate hydrochloride
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the benzimidazole moiety in this compound distinguishes it from these related compounds, potentially offering unique binding properties and biological activities .
Propriétés
IUPAC Name |
1-(8-azabicyclo[3.2.1]octan-3-yl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-4-14-13(3-1)15-9-17(14)12-7-10-5-6-11(8-12)16-10/h1-4,9-12,16H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOZBBGHZSRLBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3C=NC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine](/img/structure/B1369823.png)
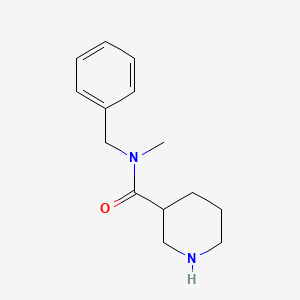

![2-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369833.png)
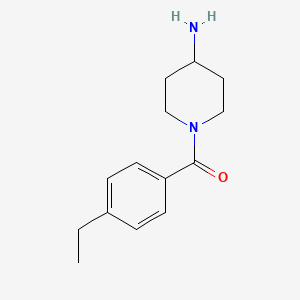
![4-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369835.png)


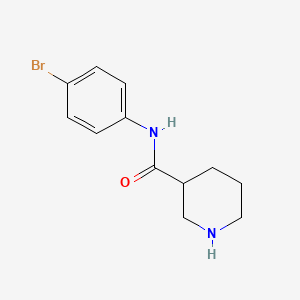
![4-Chloro-2-methylthieno[3,2-c]pyridine](/img/structure/B1369845.png)
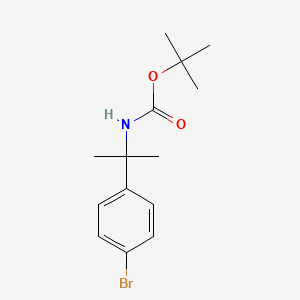
![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid](/img/structure/B1369848.png)
![4-[2-(4-Fluorophenylsulphonyl)ethyl]piperidine](/img/structure/B1369850.png)
